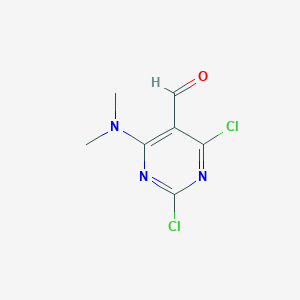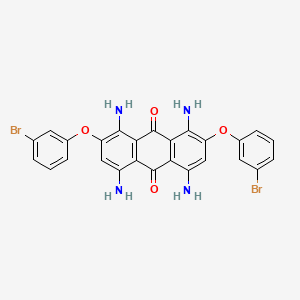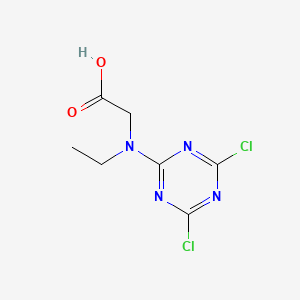
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine: is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and an ethylglycine moiety attached to the triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylglycine. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with the ethylglycine moiety. The reaction is usually performed in a solvent like dioxane or water at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation has been explored to reduce reaction time and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, triazine derivatives, including this compound, are studied for their antimicrobial and antitumor activities. These compounds have shown promise in inhibiting the growth of certain bacterial and cancer cell lines .
Industry: The compound is used in the production of herbicides and pesticides due to its ability to inhibit specific enzymes in plants. It is also explored for its potential use in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine involves the inhibition of specific enzymes or proteins. In the case of its use as a herbicide, the compound inhibits the enzyme acetolactate synthase, which is essential for the synthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately the death of the plant .
Comparación Con Compuestos Similares
- N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-methylglycine
- N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-propylglycine
- N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-butylglycine
Uniqueness: N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine is unique due to its specific substitution pattern and the presence of the ethylglycine moiety. This structural feature imparts distinct chemical and biological properties, making it suitable for specific applications in agriculture and pharmaceuticals .
Propiedades
Número CAS |
62418-30-8 |
|---|---|
Fórmula molecular |
C7H8Cl2N4O2 |
Peso molecular |
251.07 g/mol |
Nombre IUPAC |
2-[(4,6-dichloro-1,3,5-triazin-2-yl)-ethylamino]acetic acid |
InChI |
InChI=1S/C7H8Cl2N4O2/c1-2-13(3-4(14)15)7-11-5(8)10-6(9)12-7/h2-3H2,1H3,(H,14,15) |
Clave InChI |
WKRAURMLKMLIOS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(=O)O)C1=NC(=NC(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



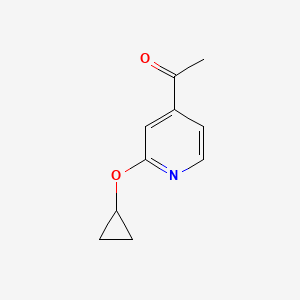
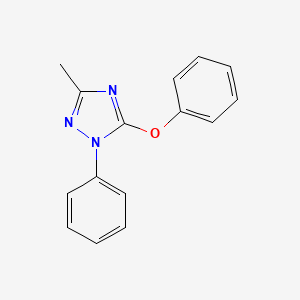
![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)
![Methanol,1-[(4-ethenylphenyl)sulfonyl]-](/img/structure/B13130812.png)

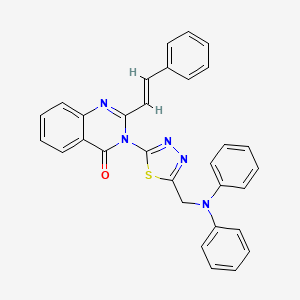
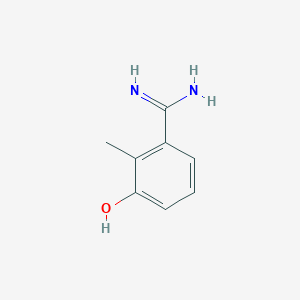
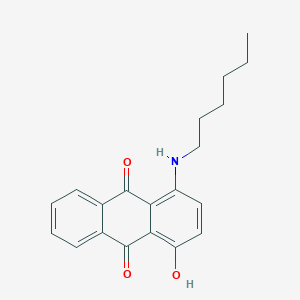
![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
